molecular formula C16H15N3O5 B5751427 [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate

Cat. No.: B5751427
M. Wt: 329.31 g/mol
InChI Key: NBIHEOKUWKOQME-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with an appropriate amine to form the Schiff base, followed by the reaction with 2-(4-nitrophenoxy)acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate stands out due to its combination of an amino group and a nitrophenoxy group, which imparts unique chemical reactivity and potential biological activity. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in medicinal chemistry and material science.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11-2-4-12(5-3-11)16(17)18-24-15(20)10-23-14-8-6-13(7-9-14)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHEOKUWKOQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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